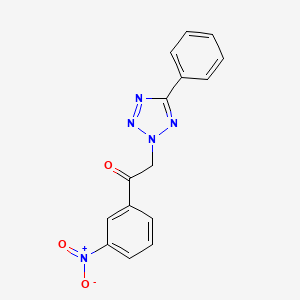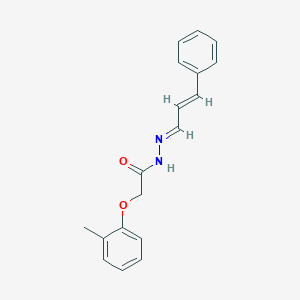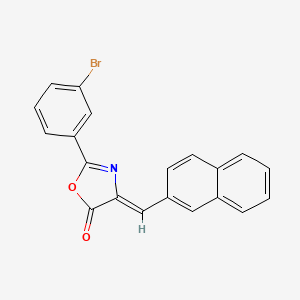![molecular formula C20H22BrNO4 B11692570 Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B11692570.png)
Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl-4-{[(4-Bromphenoxy)acetyl]amino}benzoat ist eine synthetische organische Verbindung mit der Summenformel C20H22BrNO4 und einem Molekulargewicht von 420.307 g/mol Es zeichnet sich durch das Vorhandensein einer Bromphenoxygruppe, einer Acetylaminogruppe und eines Benzoatesters aus.
Vorbereitungsmethoden
Die Synthese von Pentyl-4-{[(4-Bromphenoxy)acetyl]amino}benzoat umfasst typischerweise einen mehrstufigen Prozess. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung von 4-Bromphenoxyessigsäure: Dies wird durch Reaktion von 4-Bromphenol mit Chloressigsäure in Gegenwart einer Base wie Natriumhydroxid erreicht.
Acetylierung: Die 4-Bromphenoxyessigsäure wird dann mit Essigsäureanhydrid acetyliert, um 4-Bromphenoxyacetylchlorid zu bilden.
Amidierung: Das 4-Bromphenoxyacetylchlorid wird mit 4-Aminobenzoesäure umgesetzt, um 4-{[(4-Bromphenoxy)acetyl]amino}benzoesäure zu bilden.
Industrielle Produktionsmethoden können die Optimierung dieser Schritte zur Steigerung von Ausbeute und Reinheit sowie den Einsatz von automatisierten Geräten zur Skalierung des Prozesses umfassen.
Analyse Chemischer Reaktionen
Pentyl-4-{[(4-Bromphenoxy)acetyl]amino}benzoat kann verschiedene chemische Reaktionen eingehen, darunter:
Substitutionsreaktionen: Das Bromatom in der Bromphenoxygruppe kann durch andere Nucleophile wie Hydroxidionen substituiert werden, was zur Bildung verschiedener Derivate führt.
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Carbonsäuren oder andere oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können die Acetylaminogruppe in eine Aminogruppe umwandeln, wodurch sich die Eigenschaften der Verbindung ändern.
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Natriumhydroxid zur Substitution, Kaliumpermanganat zur Oxidation und Lithiumaluminiumhydrid zur Reduktion. Die Hauptprodukte, die gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Pentyl-4-{[(4-Bromphenoxy)acetyl]amino}benzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit Enzyminhibition und Proteinbindung befassen, aufgrund ihrer einzigartigen Struktur.
Medizin: Es werden laufend Forschungsarbeiten durchgeführt, um sein Potenzial als pharmazeutisches Zwischenprodukt und seine Auswirkungen auf biologische Systeme zu untersuchen.
Industrie: Es kann bei der Entwicklung neuer Materialien und als Bestandteil von Spezialchemikalien verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von Pentyl-4-{[(4-Bromphenoxy)acetyl]amino}benzoat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Bromphenoxygruppe kann mit hydrophoben Taschen in Proteinen interagieren, während die Acetylaminogruppe Wasserstoffbrückenbindungen mit Aminosäureresten bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen und anderen Proteinen modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Zielmolekül ab .
Wirkmechanismus
The mechanism of action of Pentyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the acetylamino group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Pentyl-4-{[(4-Bromphenoxy)acetyl]amino}benzoat kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
- Propyl-4-{[(4-Bromphenoxy)acetyl]amino}benzoat
- Butyl-4-{[(4-Methylphenoxy)acetyl]amino}benzoat
- Hexyl-4-{[(4-Methylphenoxy)acetyl]amino}benzoat
- Isobutyl-4-{[(4-Bromphenoxy)acetyl]amino}benzoat
Diese Verbindungen teilen eine ähnliche Kernstruktur, unterscheiden sich aber in der Länge und Art der Alkylkette, die an den Benzoatester gebunden ist. Die Einzigartigkeit von Pentyl-4-{[(4-Bromphenoxy)acetyl]amino}benzoat liegt in seiner spezifischen Kombination von funktionellen Gruppen, die zu unterschiedlichen chemischen und biologischen Eigenschaften führen können .
Eigenschaften
Molekularformel |
C20H22BrNO4 |
|---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
pentyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H22BrNO4/c1-2-3-4-13-25-20(24)15-5-9-17(10-6-15)22-19(23)14-26-18-11-7-16(21)8-12-18/h5-12H,2-4,13-14H2,1H3,(H,22,23) |
InChI-Schlüssel |
JZHWPGFGQMEDLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![(2E)-2-(3-ethoxy-4-hydroxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11692517.png)
![4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)

![N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B11692543.png)

![(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692551.png)
![3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-nitrobenzohydrazide](/img/structure/B11692563.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11692564.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11692576.png)
